molecular formula C12H12O4 B3136566 Ethyl 4-oxochromane-2-carboxylate CAS No. 41978-33-0

Ethyl 4-oxochromane-2-carboxylate

Cat. No. B3136566
M. Wt: 220.22 g/mol
InChI Key: UGIXYEOUGQEARR-UHFFFAOYSA-N
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Patent
US06756403B2

Procedure details

A hydrogenator was charged by adding 6 g of ethyl 4-oxochromene-2-carboxylate, 3.5 mL of acetic anhydride, 1 g of 10% palladium on carbon, 4.0 g of dried 3A molecular sieves (powered), and 30 mL of glacial acetic acid. After purging several times with nitrogen, the hydrogenator was purged several times with hydrogen. While maintaining stirring the reaction mixture was pressurized to about 30 psi of hydrogen, heated to about 60° C. and maintained under those conditions for about 10-12 hours. HPLC monitoring of the reaction was used to determine when the reaction was essentially complete, e.g., when the area ratio by HPLC between the chromen-4-one and the chroman-4-one was not more than 3%. The mixture was then cooled to room temperature and filtered through a celite bed. The catalyst and sieves were washed with 10 mL aliquots of glacial acetic acid and the washes were combined with the filtrate. The combined mixture was concentrated under mild distillation conditions to an oil, which was dissolved with ethyl acetate and extracted with saturated NaHCO3. After the extraction, the aqueous layer was washed with ethyl acetate and the mixture neutralized to a low pH with concentrated HCl. The mixtures was extracted several times with ethyl acetate, the extracts were combined, concentrated to a solid, washed with acetonitrile and then filtered. Upon drying, about 3.5-4.0 grams of ethyl 4-oxo-chromane-2-carboxylate were obtained as a solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:3]1.C(OC(=O)C)(=O)C>[Pd]>[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][CH:4]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:3]1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
O=C1C=C(OC2=CC=CC=C12)C(=O)OCC
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirring the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A hydrogenator was charged
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of dried 3A molecular sieves (powered), and 30 mL of glacial acetic acid
CUSTOM
Type
CUSTOM
Details
After purging several times with nitrogen
CUSTOM
Type
CUSTOM
Details
the hydrogenator was purged several times with hydrogen
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining
TEMPERATURE
Type
TEMPERATURE
Details
maintained under those conditions for about 10-12 hours
Duration
11 (± 1) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a celite bed
WASH
Type
WASH
Details
The catalyst and sieves were washed with 10 mL aliquots of glacial acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
The combined mixture was concentrated under mild distillation conditions to an oil, which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
After the extraction
WASH
Type
WASH
Details
the aqueous layer was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The mixtures was extracted several times with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid
WASH
Type
WASH
Details
washed with acetonitrile
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Upon drying

Outcomes

Product
Name
Type
product
Smiles
O=C1CC(OC2=CC=CC=C12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.75 (± 0.25) g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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